2-Acetamido-8-tert-butoxy-8-oxooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-8-tert-butoxy-8-oxooctanoate is a synthetic organic compound with the molecular formula C14H25NO5 It is characterized by the presence of an acetamido group, a tert-butoxy group, and an oxooctanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-8-tert-butoxy-8-oxooctanoate typically involves the reaction of 8-tert-butoxy-8-oxooctanoic acid with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-8-tert-butoxy-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
2-Acetamido-8-tert-butoxy-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamido-8-tert-butoxy-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxy group provides steric hindrance, affecting the compound’s reactivity and interactions. The oxooctanoate backbone plays a role in the compound’s overall stability and solubility.
Comparison with Similar Compounds
8-tert-Butoxy-8-oxooctanoic acid: Shares the oxooctanoate backbone but lacks the acetamido group.
2-Acetamido-8-oxooctanoate: Similar structure but without the tert-butoxy group.
Uniqueness: 2-Acetamido-8-tert-butoxy-8-oxooctanoate is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both the acetamido and tert-butoxy groups distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
853152-74-6 |
---|---|
Molecular Formula |
C14H24NO5- |
Molecular Weight |
286.34 g/mol |
IUPAC Name |
2-acetamido-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoate |
InChI |
InChI=1S/C14H25NO5/c1-10(16)15-11(13(18)19)8-6-5-7-9-12(17)20-14(2,3)4/h11H,5-9H2,1-4H3,(H,15,16)(H,18,19)/p-1 |
InChI Key |
QWSQUXGPMRDOCA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC(CCCCCC(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.